1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
The compound “1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a complex organic molecule. It contains several functional groups, including a piperidine ring, an oxadiazole ring, and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide some basicity, while the oxadiazole ring could potentially participate in aromatic stacking interactions. The dimethoxyphenyl group could contribute to the overall hydrophobicity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its hydrophobicity, while the piperidine ring could contribute to its basicity .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The compound's derivatives have been synthesized and shown to possess significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Moreover, these derivatives exhibited anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). The optimum anti-proliferative activity was observed in specific derivatives, demonstrating the potential therapeutic applications of these compounds in antimicrobial and anticancer treatments (L. H. Al-Wahaibi et al., 2021).
Neuroleptic and Analgesic Activities
4-Phenyl-4-piperidinols and their derivatives with a p-fluorobutyrophenone chain have been synthesized and evaluated for their potential to interact with opioid and dopamine receptors. The studies revealed that certain derivatives, particularly those with a propionyloxy substitution, exhibited a promising combination of analgesic and neuroleptic activities. This indicates the potential use of these compounds in developing treatments for conditions requiring both pain relief and neuroleptic effects, such as certain psychiatric disorders (M. A. Iorio et al., 1987).
Antioxidant Activity
A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activities using different radical scavenging methods. The studies demonstrated that these compounds, particularly one derivative, exhibited significant antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases (L. Mallesha et al., 2014).
Anticancer Agents
A novel synthesis approach led to the creation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated for their anticancer properties. Certain derivatives demonstrated strong anticancer activities, with low IC50 values compared to doxorubicin, a standard chemotherapy drug. This highlights the potential of these compounds as promising anticancer agents, warranting further in vivo studies to confirm their therapeutic efficacy (A. Rehman et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-9-8-18(14-21(20)30-2)16-23(28)27-12-10-17(11-13-27)15-22-25-24(26-31-22)19-6-4-3-5-7-19/h3-9,14,17H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYDJIABCDWINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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